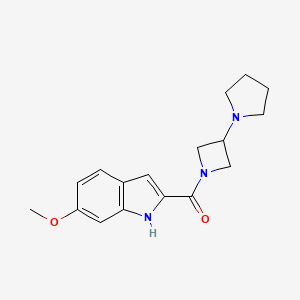![molecular formula C23H19F2N5O2 B2550583 3-(2-fluorobenzyl)-8-(2-fluorophenyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione CAS No. 904372-67-4](/img/structure/B2550583.png)
3-(2-fluorobenzyl)-8-(2-fluorophenyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound "3-(2-fluorobenzyl)-8-(2-fluorophenyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione" is a structurally complex molecule that appears to be related to the class of imidazopurinones. Although the specific compound is not directly mentioned in the provided papers, the papers do discuss related compounds and their synthesis, molecular structure, and potential biological activity, which can provide insights into the analysis of the compound .
Synthesis Analysis
The synthesis of related imidazopurinones involves multi-step chemical reactions, starting from simpler precursors. For instance, the synthesis of imidazo[2,1-b][1,3,4]thiadiazole derivatives is described, which involves the formation of an intermediate compound followed by further functionalization . Similarly, the synthesis of imidazo[2,1-f]purinones as A(3) adenosine receptor antagonists involves substitutions at various positions on the xanthine core to improve potency and hydrophilicity . These methods suggest that the synthesis of the compound would likely involve a series of targeted substitutions to introduce the fluorobenzyl and fluorophenyl groups at specific positions on the imidazo[2,1-f]purine core.
Molecular Structure Analysis
The molecular structure of related compounds is determined using techniques such as IR spectrum, 1H NMR, and X-ray crystal structure analyses . These techniques reveal the composition and confirm the molecular structure, including the arrangement of atoms and the presence of specific functional groups. The crystal packing of these molecules often exhibits intermolecular interactions, such as hydrogen bonding and π-π stacking, which contribute to the stability of the supramolecular network .
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of imidazopurinones can include intramolecular alkylation, as seen in the preparation of 4-alkyl- or 4-phenyl-7-methyl-1,2-dihydro-7H-imidazo[1,2,3-cd]purine-6,8-diones . This suggests that the compound may also undergo similar intramolecular reactions during its synthesis, where the appropriate leaving groups and reaction conditions facilitate the formation of the final product.
Physical and Chemical Properties Analysis
While the specific physical and chemical properties of "3-(2-fluorobenzyl)-8-(2-fluorophenyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione" are not provided, the properties of related compounds can be inferred. The presence of fluorine atoms likely increases the compound's lipophilicity and could affect its binding affinity if it interacts with biological targets, as seen in SAR studies . The physical properties such as solubility, melting point, and stability would be influenced by the molecular structure and the nature of the substituents.
Wissenschaftliche Forschungsanwendungen
Synthesis and Biological Evaluation
A series of derivatives of 1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione, including compounds with 2-fluoro and 3-trifluoromethylphenylpiperazinylalkyl modifications, were synthesized and evaluated for their serotonin receptor affinity and phosphodiesterase inhibitor activity. One compound demonstrated potential antidepressant effects in preliminary in vivo studies, suggesting significance for antidepressant and/or anxiolytic applications (Zagórska et al., 2016).
Potential Anticonvulsant Activity
Analogs of 9-(2-fluorobenzyl)-6-(methylamino)-9H-purine with modifications in the imidazole ring were synthesized and tested for anticonvulsant activity. The study aimed to explore isosteric replacements of the imidazole ring atoms, revealing insights into the electrostatic isopotential maps that may relate to anticonvulsant activity (Kelley et al., 1995).
Metabolic Profile and Pharmacokinetics
Research on a related α2-adrenergic agonist, PT-31 (3-(2-chloro-6-fluorobenzyl)-imidazolidine-2,4-dione), focused on its in vitro metabolic profile in rat and human liver microsomes. The study aimed to elucidate the metabolite profile, revealing a hydroxylation reaction in the imidazolidine-2,4-dione ring as a primary metabolic pathway, which is crucial for understanding the compound's efficacy, safety, and elimination (Cardoso et al., 2019).
Wirkmechanismus
Zukünftige Richtungen
The compound is part of a study that aims to provide lead compounds for antidepressant and/or anxiolytic application . The compound behaved as a potential antidepressant in forced swim test (FST) in mice . Moreover, the potency of antianxiety effects evoked by this compound is greater than that of the reference anxiolytic drug, diazepam .
Eigenschaften
IUPAC Name |
6-(2-fluorophenyl)-2-[(2-fluorophenyl)methyl]-4,7,8-trimethylpurino[7,8-a]imidazole-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19F2N5O2/c1-13-14(2)30-19-20(26-22(30)29(13)18-11-7-6-10-17(18)25)27(3)23(32)28(21(19)31)12-15-8-4-5-9-16(15)24/h4-11H,12H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHEQENYZCNBHLN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N2C3=C(N=C2N1C4=CC=CC=C4F)N(C(=O)N(C3=O)CC5=CC=CC=C5F)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19F2N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

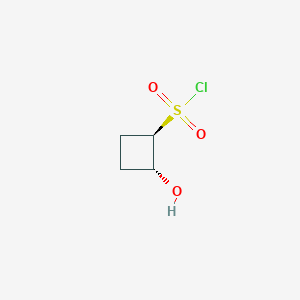

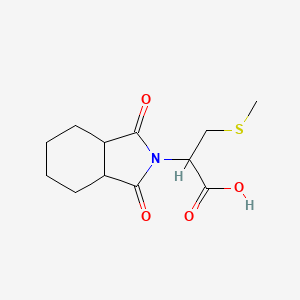
![3,3-diphenyl-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)propanamide](/img/structure/B2550505.png)
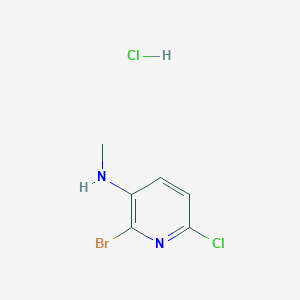
![N-[cyano(1-phenyl-1H-pyrazol-4-yl)methyl]-3-methyl-1,2-thiazole-4-carboxamide](/img/structure/B2550507.png)
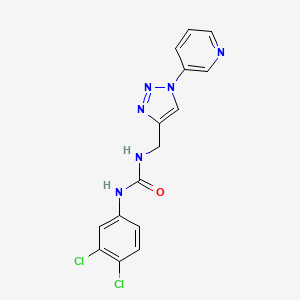
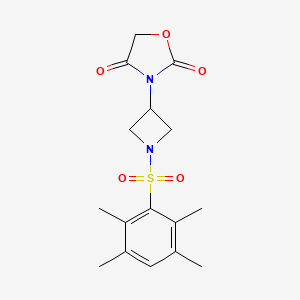
![2-(3,4-Dimethoxyphenyl)-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,3'-indolin]-2'-one](/img/structure/B2550511.png)

